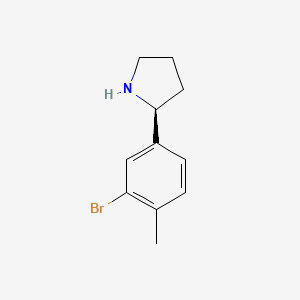
(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromo-4-methylphenyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 3-bromo-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the pyrrolidine ring to a more saturated form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in solvents like ether or THF.
Major Products Formed
Substitution Reactions: Products include (S)-2-(3-azido-4-methylphenyl)pyrrolidine, (S)-2-(3-thio-4-methylphenyl)pyrrolidine, and (S)-2-(3-alkoxy-4-methylphenyl)pyrrolidine.
Oxidation Reactions: Products include (S)-2-(3-bromo-4-hydroxymethylphenyl)pyrrolidine, (S)-2-(3-bromo-4-formylphenyl)pyrrolidine, and (S)-2-(3-bromo-4-carboxyphenyl)pyrrolidine.
Reduction Reactions: Products include (S)-2-(3-methylphenyl)pyrrolidine and this compound with a reduced pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-(3-Bromo-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that enhance or modulate its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(3-Bromo-4-methylphenyl)ethanone
- (S)-2-(3-Bromo-4-methylphenyl)propanoic acid
- (S)-2-(3-Bromo-4-methylphenyl)methanol
Uniqueness
(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
(2S)-2-(3-bromo-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
MZMAXJPUNFDTKC-NSHDSACASA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCCN2)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CCCN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
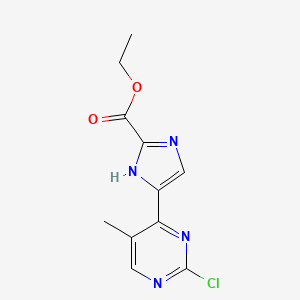
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)
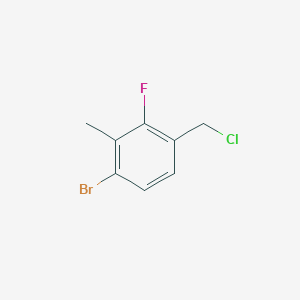
![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)
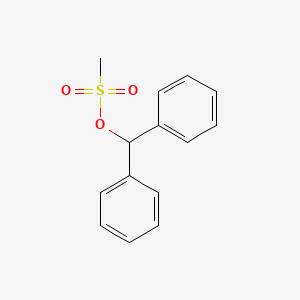




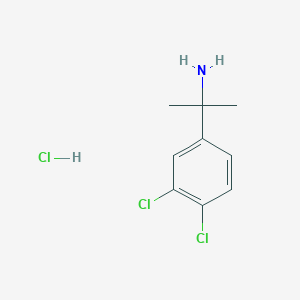
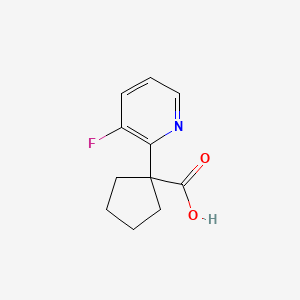
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
